molecular formula C12H21NO2 B2550303 2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287270-93-1

2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No.: B2550303
CAS No.: 2287270-93-1
M. Wt: 211.305
InChI Key: MIZUMYGTLATCMA-UHFFFAOYSA-N
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Description

2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid , commonly referred to as BCPAA , is a bioisostere compound. It features a bicyclo[1.1.1]pentane (BCP) core, which replaces the traditional benzene ring in bioactive molecules. BCP-containing derivatives have gained prominence in medicinal chemistry due to their improved physicochemical properties, including solubility, lipophilicity, and metabolic stability .


Synthesis Analysis

The synthesis of BCPAA involves several steps. Notably, large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) serve as a crucial precursor. Researchers have developed practical methods to access multigram quantities of BCPAA. One approach involves the flow photochemical addition of propellane to diacetyl, leading to the BCP core. Subsequent haloform reactions yield BCPAA in significant amounts .


Molecular Structure Analysis

BCPAA’s molecular structure comprises an amino group, a pentyl side chain, and the BCP core. The BCP skeleton provides rigidity and spatial constraints, impacting its interactions with biological targets. Understanding the three-dimensional arrangement is essential for predicting its biological activity .


Chemical Reactions Analysis

BCPAA can participate in various chemical reactions, including amidation, esterification, and peptide coupling. These reactions allow the introduction of diverse functional groups, enabling the synthesis of BCPAA derivatives for medicinal chemistry applications .


Physical and Chemical Properties Analysis

  • Stability : BCPAA is stable under standard conditions but may undergo hydrolysis or other transformations in biological environments .

Mechanism of Action

BCPAA’s mechanism of action likely involves interactions with specific biological targets. Further studies are needed to elucidate its precise mode of action, receptor binding, and downstream effects. Computational modeling and structural biology approaches can provide insights into its pharmacological activity .

Safety and Hazards

  • Handling Precautions : Researchers should handle BCPAA and its derivatives with care, following standard laboratory safety protocols .

Future Directions

  • Clinical Development : Evaluate BCPAA derivatives in preclinical models and consider their potential for drug development .

Properties

IUPAC Name

2-amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-3-4-5-11-6-12(7-11,8-11)9(13)10(14)15/h9H,2-8,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZUMYGTLATCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CC(C1)(C2)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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